5-Methanesulfonylthiophene-2-carbonitrile
Description
Contextualization within Modern Thiophene (B33073) Chemistry
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry. nih.govcognizancejournal.com Its derivatives are integral to a wide array of pharmaceuticals and have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. cognizancejournal.compharmaguideline.comchemicalbook.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without losing biological activity, a property that is frequently exploited in drug design. chemicalbook.com
The introduction of specific functional groups to the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, polarity, and ability to interact with biological targets. In the case of 5-Methanesulfonylthiophene-2-carbonitrile, the presence of a methanesulfonyl group (-SO2CH3) and a carbonitrile group (-CN) at positions 5 and 2, respectively, bestows upon the molecule a unique electronic and steric profile. The methanesulfonyl group is a strong electron-withdrawing group, which can significantly influence the reactivity of the thiophene ring and its potential to engage in various chemical transformations. The carbonitrile group is a versatile functional group that can be converted into other functionalities or participate in cycloaddition reactions, making it a valuable handle for synthetic chemists.
Significance of Functionalized Thiophene Scaffolds in Synthetic Chemistry
Functionalized thiophene scaffolds are indispensable building blocks in organic synthesis. The ability to introduce a variety of substituents onto the thiophene ring with high regioselectivity is crucial for the construction of complex molecules with desired properties. The nitrile group in thiophene-2-carbonitrile derivatives, for instance, serves as a versatile precursor for the synthesis of other functional groups like carboxylic acids, amides, and amines, which are prevalent in biologically active compounds. ontosight.ai
The sulfone group, as seen in this compound, is another key functional group in medicinal chemistry. Thiophene sulfone derivatives are being explored for their potential as therapeutic agents, owing to the ability of the sulfone group to act as a hydrogen bond acceptor and to modulate the electronic properties of the molecule.
Overview of Research Trajectories for this compound and its Derivatives
While specific, in-depth research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest several promising research trajectories. Based on the known reactivity and applications of related thiophene derivatives, research on this compound and its derivatives is likely to focus on the following areas:
Medicinal Chemistry: The combination of the thiophene core, a sulfone group, and a nitrile group suggests potential applications in drug discovery. Research could explore its efficacy as an inhibitor of various enzymes or as a ligand for specific receptors. The electron-withdrawing nature of the substituents could make it a candidate for targeting biological systems where such electronic properties are favorable for binding.
Materials Science: Thiophene-based molecules are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nih.gov The electronic properties conferred by the methanesulfonyl and carbonitrile groups might be harnessed in the design of new organic semiconductor materials.
Synthetic Methodology: The unique substitution pattern of this compound could make it a valuable intermediate in the synthesis of more complex heterocyclic systems. Research in this area might focus on developing novel synthetic routes to this compound and exploring its reactivity in various chemical transformations.
Due to the limited specific data available for this compound, the following data tables provide information on the parent compound, thiophene, and a related, more extensively studied derivative, 5-Formylthiophene-2-carbonitrile, to offer a comparative context.
| Property | Value |
| IUPAC Name | thiophene |
| Molecular Formula | C4H4S |
| Molecular Weight | 84.14 g/mol |
| Boiling Point | 84 °C (183 °F; 357 K) chemicalbook.com |
| CAS Number | 110-02-1 |
Table 1: Physicochemical Properties of Thiophene
| Property | Value |
| IUPAC Name | 5-formylthiophene-2-carbonitrile |
| Molecular Formula | C6H3NOS |
| Molecular Weight | 137.16 g/mol |
| CAS Number | 21512-15-2 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfonylthiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVGEYXEAOPJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859794-80-2 | |
| Record name | 5-methanesulfonylthiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of 5 Methanesulfonylthiophene 2 Carbonitrile Derivatives
Electrophilic Aromatic Substitution Reactivity in Thiophene-Carbonitrile Architectures
The thiophene (B33073) ring, while generally more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS), is significantly deactivated in 5-Methanesulfonylthiophene-2-carbonitrile. This reduced reactivity is due to the potent electron-withdrawing nature of both the nitrile (-CN) and methanesulfonyl (-SO₂CH₃) groups. These substituents decrease the electron density of the thiophene ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.com
Electrophilic substitution, if forced, would likely occur at the C4 position. The C2 and C5 positions are blocked, and substitution at the C3 position would generate a carbocation intermediate (a sigma complex) adjacent to the electron-withdrawing nitrile group, which is energetically unfavorable. Attack at C4 places the positive charge further from the deactivating groups, resulting in a more stable intermediate relative to C3 attack. However, the strong deactivation means that such reactions typically require harsh conditions and may proceed with low yields.
Reactions Involving the Nitrile Moiety
The nitrile group is a versatile functional handle that can be transformed into several other important chemical moieties.
Conversion to Carboxamide and Related Functional Groups
The nitrile group in this compound can undergo hydrolysis to form the corresponding carboxamide and, upon further reaction, the carboxylic acid. This transformation is a fundamental reaction of nitriles and can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org
Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating attack by water. libretexts.org Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the nitrile carbon. While the hydrolysis of nitriles to carboxylic acids often requires heating, milder conditions can sometimes be employed to isolate the intermediate amide. chemistrysteps.comresearchgate.net
| Transformation | Product Functional Group | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Partial Hydrolysis | Carboxamide (-CONH₂) | H₂SO₄, H₂O, controlled temperature | researchgate.net |
| Full Hydrolysis | Carboxylic Acid (-COOH) | Aq. HCl or Aq. NaOH, heat | chemistrysteps.com |
| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄ in THF, followed by H₂O workup | nih.gov |
Cycloaddition and Condensation Reactions with the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides, such as sodium azide, to form tetrazole rings. This reaction is a common strategy in medicinal chemistry to produce a bioisostere of a carboxylic acid group.
Condensation reactions are also possible. For instance, reactions with other functional groups, often catalyzed by acids or bases, can lead to the formation of more complex heterocyclic systems. The specific pathways depend on the reaction partners and conditions employed. mdpi.commdpi.comresearchgate.net
Reactivity and Derivatization of the Sulfonyl Group
The methanesulfonyl group (-SO₂CH₃) is a robust and generally unreactive functional group. Its primary role in the molecule is to act as a strong electron-withdrawing group, influencing the reactivity of the thiophene ring. wikipedia.orgorganic-chemistry.org The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. wikipedia.org
Direct derivatization of the sulfonyl group is challenging. While the phenylsulfonyl group has been shown to act as a leaving group in some nucleophilic aromatic substitution reactions on highly activated furan systems, this is less common for thiophenes and typically requires extreme conditions. researchgate.net
Another potential, though difficult, reaction pathway involves the deprotonation of the methyl group's alpha-protons. This requires a very strong base due to the acidity of these protons, which can then allow for alkylation or other reactions at this position. Palladium-catalyzed α-arylation of methyl sulfones with aryl bromides has been developed, demonstrating a modern approach to functionalizing the methyl portion of the sulfonyl group. nih.gov
Palladium-Mediated Transformations and Catalyst Quantity Descriptors
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and thiophene derivatives are common substrates in these transformations. acs.orgresearchgate.net While the C-H bonds of the this compound ring are deactivated towards electrophilic attack, they can be functionalized through palladium-catalyzed direct C-H arylation. nih.govresearchgate.net
These reactions often proceed with high regioselectivity, targeting the available C-H bonds at the C3 or C4 positions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The quantity of the palladium catalyst is a key parameter, often described in mole percent (mol %) or parts per million (ppm). acs.org Modern catalysis aims for low catalyst loadings to improve cost-effectiveness and reduce metal contamination in the final product. For sulfinylthiophene derivatives, catalyst loadings as low as 0.5 mol % have been proven effective. nih.gov
| Reaction Type | Catalyst/Precatalyst | Ligand | Typical Catalyst Loading | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, etc. | 1-5 mol % | nih.gov |
| Stille Coupling | Pd(PPh₃)₄ | PPh₃ | 1-3 mol % | nih.gov |
| Direct C-H Arylation | Pd(OAc)₂ | (none) or phosphine-based | 0.5-2 mol % | nih.gov |
| Desulfinylative Coupling | Pd(OAc)₂ | Various phosphine (B1218219) ligands | 5 mol % | acs.org |
The compatibility of the nitrile and sulfonyl groups with many palladium-catalyzed reaction conditions makes this an important pathway for the further elaboration of the this compound scaffold. nih.gov
Structural Diversity and Analogues of 5 Methanesulfonylthiophene 2 Carbonitrile
Development of Thiophene-Based Trimers and Oligomers Incorporating Cyano Groups
The incorporation of cyano (-CN) groups into thiophene-based trimers and oligomers is a key strategy for tuning their electronic and optical characteristics due to the strong electron-withdrawing nature of the nitrile moiety. fao.org The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, although these are not always widely reported for all cyano-substituted derivatives. fao.org
A common synthetic route involves the use of organozinc or organotin intermediates. For instance, cyano-substituted thiophene (B33073) derivatives can be converted into organozinc intermediates, which are then coupled with brominated thiophenes in the presence of a palladium catalyst. fao.org This methodology has been successfully employed to synthesize thiophene-EDOT-thiophene trimers where the cyano groups are located on the terminal thiophene units at the 3 and 3'' positions. fao.org
Alternative methods for introducing cyano groups include their incorporation via p-toluenesulfonylmethyl isocyanide or Lawesson's Reagent. fao.org Furthermore, 2-aminothiophene-3-carbonitrile can be covalently linked to a trimer aldehyde to form an azomethine derivative. fao.org These synthetic strategies provide a versatile toolkit for the precise placement of cyano groups on thiophene-based oligomeric structures, thereby enabling the fine-tuning of their material properties.
Synthesis and Characterization of Thiophene-Furan-Thiophene Monomers with Nitrile Substitution
While specific research focusing exclusively on the synthesis and characterization of thiophene-furan-thiophene monomers with nitrile substitution is not extensively detailed in the provided search results, the synthesis of mixed heterocyclic oligomers is a known area of organic chemistry. The general synthetic strategies for thiophene and furan derivatives can be adapted for the construction of such hybrid structures.
The Paal-Knorr synthesis is a classical method for preparing both furans and thiophenes from 1,4-dicarbonyl compounds. uobaghdad.edu.iqpharmaguideline.com By selecting appropriate starting materials and reaction conditions, it is conceivable to construct a furan ring flanked by two thiophene moieties. For instance, a 1,4-dicarbonyl compound could be reacted with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene rings, and with a dehydrating agent to form the central furan ring, although the selective and controlled synthesis of a specific thiophene-furan-thiophene structure would require a more sophisticated, multi-step approach.
The introduction of a nitrile group onto such a scaffold could be achieved either by using a nitrile-functionalized precursor during the heterocyclic ring formation or by post-synthetic modification of the assembled trimer. Given the reactivity of the thiophene and furan rings, electrophilic cyanation could be a potential route, although regioselectivity would be a critical consideration.
Exploration of Variously Substituted Thiophene-Carbonitrile Derivatives
The thiophene-carbonitrile scaffold has been extensively functionalized with a variety of substituents at different positions on the thiophene ring, leading to a wide range of derivatives with diverse chemical and biological properties.
2-Amino-3-cyano Substituted Thiophene Derivatives
Derivatives of 2-aminothiophene-3-carbonitrile are a significant class of compounds in medicinal chemistry and organic synthesis. researchgate.net The presence of the amino and cyano groups provides two reactive sites for further chemical transformations, making them valuable building blocks for the synthesis of more complex heterocyclic systems, such as tetrazoles. researchgate.net
A widely used method for the synthesis of 2-amino-3-substituted thiophenes is the Gewald reaction. pharmaguideline.comresearchgate.net This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile) and elemental sulfur in the presence of a base. pharmaguideline.comresearchgate.net This versatile reaction allows for the introduction of various substituents at the 4- and 5-positions of the thiophene ring, depending on the choice of the starting carbonyl compound.
For example, the reaction of a ketone with an α-methylene group with a β-ketonitrile, followed by cyclization with elemental sulfur, is a common route to 2-aminothiophenes. uobaghdad.edu.iq The resulting 2-amino-3-cyano-substituted thiophenes have been investigated for a range of biological activities. researchgate.net
2,4,5-Trisubstituted Thiophene-3-carbonitrile Derivatives
The synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives has been achieved through various synthetic strategies, including solid-phase synthesis. fao.orgresearchgate.net A parallel solid-phase synthesis approach has been developed utilizing a sulfide (B99878) linker in a traceless strategy. fao.org This method involves a Thorpe-Ziegler type cyclization of an α-haloketone and a polymer-supported 2,2-dicyanoethene-1,1-bis(thiolate), which is derived from Merrifield resin. fao.org
Tetrahydrobenzo[b]thiophene Scaffolds Featuring Nitrile Moieties
Tetrahydrobenzo[b]thiophene derivatives, particularly those incorporating a nitrile group, are a class of compounds that have garnered significant interest, especially in the field of medicinal chemistry for their potential anticancer properties. nih.gov The synthesis of these scaffolds often starts from readily available precursors.
A key starting material for the synthesis of a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives is 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide, which can be prepared from cyclohexan-1,4-dione and cyanoacetylhydrazine. nih.gov This intermediate serves as a versatile platform for a variety of heterocyclization reactions. nih.gov For instance, it can be reacted with aryldiazonium salts, and the resulting products can be cyclized with malononitrile or ethyl cyanoacetate to introduce additional heterocyclic rings and functional groups. nih.gov
Thiophene Sulfonamide Derivatives and their Structural Variants
Thiophene sulfonamides are a class of compounds that combine the thiophene ring with a sulfonamide functional group (-SO₂NH₂). These derivatives are recognized as biologically active compounds and are used in the development of new drugs. youtube.com Computational studies have been employed to investigate the geometric parameters, electronic properties, and spectroscopic features of various thiophene sulfonamide derivatives. youtube.com
These theoretical calculations can provide insights into the structure-property relationships within a series of compounds. For example, the bond lengths and angles of the thiophene ring and the sulfonamide group can be calculated and compared with experimental values. youtube.com The calculated intramolecular distances of S=O and S-NH₂ in the sulfonamide group are reported to be in the range of 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. youtube.com
Furthermore, computational methods can be used to determine properties such as the HOMO-LUMO energy gap, which is related to the chemical reactivity and stability of the molecule, and the hyperpolarizability, which is indicative of the nonlinear optical response. Such studies have shown that the electronic properties of thiophene sulfonamide derivatives can be tuned by the introduction of different substituents on the thiophene ring.
Data Tables
Table 1: Synthetic Methods for Thiophene-Based Trimers with Cyano Groups
| Synthetic Method | Key Reagents | Position of Cyano Group | Reference |
| Palladium-Catalyzed Coupling | Organozinc/Organotin Intermediates, Brominated Thiophenes, Pd Catalyst | 3 and 3'' positions on terminal thiophenes | fao.org |
| Covalent Linkage | 2-aminothiophene-3-carbonitrile, Trimer Aldehyde | Attached via an azomethine link | fao.org |
| Direct Introduction | p-toluenesulfonylmethyl isocyanide or Lawesson's Reagent | Varies depending on the substrate | fao.org |
Table 2: Common Synthetic Routes to Substituted Thiophene-Carbonitriles
| Derivative Class | Synthetic Method | Key Precursors | Reference |
| 2-Amino-3-cyano Substituted Thiophenes | Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | pharmaguideline.comresearchgate.net |
| 2,4,5-Trisubstituted Thiophene-3-carbonitriles | Solid-Phase Synthesis (Thorpe-Ziegler) | α-haloketone, Polymer-supported dicyanoethene-bis(thiolate) | fao.org |
| Tetrahydrobenzo[b]thiophene-3-carbohydrazides | Multi-step Synthesis | Cyclohexan-1,4-dione, Cyanoacetylhydrazine | nih.gov |
List of Compounds
5-Methanesulfonylthiophene-2-carbonitrile
Thiophene-EDOT-thiophene trimers
p-Toluenesulfonylmethyl isocyanide
Lawesson's Reagent
2-Aminothiophene-3-carbonitrile
Malononitrile
Merrifield resin
2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide
Cyclohexan-1,4-dione
Cyanoacetylhydrazine
Ethyl cyanoacetate
Thiophene sulfonamide
Spectroscopic and Advanced Analytical Characterization of 5 Methanesulfonylthiophene 2 Carbonitrile and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For 5-Methanesulfonylthiophene-2-carbonitrile , the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the thiophene (B33073) ring and the methyl group of the sulfonyl moiety. The thiophene ring protons, being in different electronic environments due to the influence of the electron-withdrawing sulfonyl (-SO₂CH₃) and nitrile (-CN) groups, would appear as two distinct doublets in the aromatic region of the spectrum. The proton at position 3 (H-3) would be adjacent to the proton at position 4 (H-4), leading to spin-spin coupling. Similarly, the protons of the methyl group would appear as a singlet, as they are not coupled to any other protons.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, five signals would be anticipated for the thiophene ring and the nitrile carbon, and one signal for the methyl carbon of the sulfonyl group. The chemical shifts of the thiophene ring carbons are influenced by the attached functional groups.
Expected ¹H and ¹³C NMR Data for this compound (Note: The following data are predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | Doublet, ~7.8-8.2 | ~130-135 |
| Thiophene H-4 | Doublet, ~7.5-7.9 | ~125-130 |
| -SO₂CH₃ | Singlet, ~3.2-3.5 | ~40-45 |
| Thiophene C-2 | - | ~110-115 (adjacent to CN) |
| Thiophene C-5 | - | ~140-145 (adjacent to SO₂) |
| -CN | - | ~115-120 |
In comparison, the NMR spectra of thiophene analogues reveal the influence of different substituents. For instance, in 2-Thiophenecarbonitrile , which lacks the methanesulfonyl group, the protons on the thiophene ring appear at slightly different chemical shifts due to the sole influence of the nitrile group.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
For This compound , the IR spectrum would be expected to show characteristic absorption bands for the nitrile, sulfonyl, and thiophene groups.
Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
Sulfonyl (S=O) stretch: The sulfonyl group will exhibit two strong stretching vibrations: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹.
Thiophene ring vibrations: The C-H stretching vibrations of the thiophene ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-CN) | C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| Sulfonyl (-SO₂CH₃) | S=O Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl (-SO₂CH₃) | S=O Symmetric Stretch | 1120 - 1160 | Strong |
| Thiophene Ring | C-H Stretch | > 3000 | Medium |
| Thiophene Ring | C=C Stretch | 1400 - 1600 | Variable |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. Aromatic and conjugated systems, such as the substituted thiophene ring in this compound, typically exhibit characteristic UV absorption maxima (λ_max). The presence of conjugating and electron-withdrawing groups influences the position and intensity of these absorptions. For thiophene derivatives, electronic transitions such as π → π* are commonly observed. The exact λ_max values for this compound would need to be determined experimentally, but they are expected to be in the ultraviolet region, likely between 250 and 350 nm.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For This compound (molecular formula: C₆H₅NO₂S₂), the molecular weight is approximately 187.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight.
The fragmentation of the molecular ion provides clues about the molecule's structure. Common fragmentation pathways for this compound could include:
Loss of the methyl group (•CH₃, 15 Da) from the sulfonyl moiety, resulting in a fragment ion at m/z [M-15]⁺.
Loss of the entire methanesulfonyl radical (•SO₂CH₃, 79 Da), leading to a fragment ion at m/z [M-79]⁺.
Cleavage of the thiophene ring.
Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₆H₅NO₂S₂]⁺ | 187 |
| [M - CH₃]⁺ | [C₅H₂NO₂S₂]⁺ | 172 |
| [M - SO₂CH₃]⁺ | [C₅H₂NS]⁺ | 108 |
The analysis of mass spectra of thiophene analogues helps to understand these fragmentation patterns. For example, the mass spectrum of 2-thiophenecarbonitrile would show a molecular ion at m/z 109, with fragmentation patterns characteristic of the thiophene ring and nitrile group.
Advanced Spectroscopic and Chromatographic Techniques for Purity and Compound Identity Confirmation
While the primary spectroscopic techniques provide a wealth of structural information, advanced and hyphenated techniques are often employed to confirm the identity and purity of a compound with a high degree of confidence.
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The compound would elute at a specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate, and temperature), which can be used for its identification and quantification. Purity is assessed by the presence of a single, sharp peak, with the absence of other peaks indicating the absence of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides mass information for the separated components. This allows for the confirmation of the molecular weight of the main peak, providing an additional layer of identity confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could potentially be used for its analysis.
These advanced techniques, often used in combination, are essential for the comprehensive characterization of synthetic compounds, ensuring both structural accuracy and high purity, which are critical for any subsequent scientific investigation or application.
Computational Chemistry and Theoretical Investigations of 5 Methanesulfonylthiophene 2 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For thiophene (B33073) derivatives, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to achieve a balance between accuracy and computational cost. researchgate.netprimescholars.com These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.com
For thiophene derivatives, the distribution of HOMO and LUMO densities is influenced by the nature and position of substituents. In 5-Methanesulfonylthiophene-2-carbonitrile, the electron-withdrawing nature of the methanesulfonyl and carbonitrile groups is expected to lower both the HOMO and LUMO energy levels and influence the HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity. nih.gov Computational studies on similar thiophene derivatives have shown that such substitutions can significantly impact the electronic properties. nih.gov
| Parameter | Description | Typical Impact of Electron-Withdrawing Groups |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered energy, indicating reduced electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered energy, indicating enhanced electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Generally narrowed, suggesting increased chemical reactivity. |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. chimicatechnoacta.ru These descriptors, including chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index, provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone. researchgate.net
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap is associated with greater hardness and lower reactivity. Softness is the reciprocal of hardness. mdpi.com
Electronegativity (χ) : This is the power of a molecule to attract electrons.
Chemical Potential (μ) : Related to electronegativity, it describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. Thiophene derivatives with strong electron-withdrawing groups are expected to have a high electrophilicity index.
These parameters are crucial for predicting how this compound might interact with other molecules, for instance, in a biological system. chimicatechnoacta.ru
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of the electron cloud. |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | A measure of the stabilization in energy when the system acquires an additional electronic charge. |
Computational methods can also simulate spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra. primescholars.comiosrjournals.org Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and FT-Raman spectra. iosrjournals.org For thiophene derivatives, characteristic vibrational modes associated with the thiophene ring, as well as the sulfonyl and nitrile functional groups, can be predicted. researchgate.net
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net These simulations can provide insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions, which are common in conjugated systems like thiophene. acs.orgnih.gov
Molecular Docking Studies for Exploring Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govgyanvihar.org This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov The goal is to predict the binding mode and affinity, often expressed as a docking score. colab.ws
In the context of thiophene derivatives, molecular docking studies have been conducted to explore their potential as inhibitors for various enzymes. nih.govcolab.ws For this compound, a hypothetical docking study would involve selecting a relevant protein target and using software to predict the binding interactions. The sulfonyl and nitrile groups would be expected to participate in hydrogen bonding or other polar interactions within the active site of the receptor, contributing to the binding affinity.
Structure-Activity Relationship (SAR) Studies for Rational Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. nih.gov For thiophene-based compounds, SAR studies have been instrumental in identifying the key structural features required for their therapeutic effects. nih.govbrieflands.com These studies often involve synthesizing a series of analogues with systematic modifications to the parent structure and evaluating their activity.
For this compound, SAR studies would involve modifying the thiophene ring, the methanesulfonyl group, and the carbonitrile moiety to understand their contribution to a specific biological activity. For example, replacing the methanesulfonyl group with other substituents could modulate the electronic properties and, consequently, the biological activity. Computational techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can further refine this understanding by building a statistical model that relates the 3D properties of the molecules to their activity. tandfonline.com
In Silico Prediction of Relevant Molecular Properties
These properties include:
Molecular Weight : The sum of the atomic weights of all atoms in the molecule.
LogP (Octanol-Water Partition Coefficient) : A measure of the molecule's lipophilicity, which influences its solubility and membrane permeability.
Topological Polar Surface Area (TPSA) : The sum of the surfaces of polar atoms in a molecule, which correlates with its ability to permeate cell membranes.
Number of Hydrogen Bond Donors and Acceptors : These influence the molecule's interaction with biological targets and its solubility.
Molecular Refractivity : Related to the volume and polarizability of the molecule.
| Property | Predicted Value/Information | Significance |
|---|---|---|
| Molecular Formula | C6H5NO2S2 | Defines the elemental composition. |
| Molecular Weight | 187.23 g/mol | An important parameter in drug-likeness rules. |
| XlogP3 | 1.2 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 2 | Relates to conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 79.9 Ų | Correlates with membrane permeability. |
Note: The data in this table is based on publicly available information for this compound and may vary depending on the prediction software used.
Molecular Dynamics Simulations to Investigate Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape, revealing the accessible three-dimensional arrangements of the molecule and the energetic relationships between them. Such studies are crucial for understanding its interactions with biological targets or its behavior in different solvent environments.
A typical MD simulation protocol for this compound would involve several key steps. Initially, a starting conformation of the molecule is generated and optimized using quantum mechanical methods to obtain a low-energy structure. This structure is then placed in a simulation box, often filled with a chosen solvent (e.g., water, dimethyl sulfoxide) to mimic experimental conditions. The system is then subjected to a series of energy minimization and equilibration steps to relax any steric clashes and bring the system to the desired temperature and pressure.
Following equilibration, the production phase of the MD simulation is performed, during which the trajectories of all atoms are calculated by integrating Newton's laws of motion over a specified period, typically ranging from nanoseconds to microseconds. The analysis of these trajectories provides a wealth of information about the conformational preferences of this compound.
Key areas of investigation in the MD simulations of this compound would include the rotational dynamics around the C-S bond connecting the thiophene ring and the methanesulfonyl group, as well as the orientation of the sulfonyl and nitrile groups relative to the thiophene ring. The flexibility of the thiophene ring itself, although aromatic, can also be assessed.
The results of these simulations can be visualized through various means, such as plotting the potential energy surface as a function of key dihedral angles. This allows for the identification of low-energy, stable conformations and the energy barriers separating them. The relative populations of different conformers can also be calculated, providing a statistical understanding of the molecule's structural preferences.
Table 1: Hypothetical Torsional Angle Analysis from a Molecular Dynamics Simulation of this compound This table represents a plausible outcome of an MD simulation analysis, illustrating the type of data that would be generated.
| Dihedral Angle | Description | Predominant Angle(s) (degrees) | Relative Population (%) |
| C4-C5-S-CH3 | Rotation around the C-S bond of the methanesulfonyl group | -60, 60, 180 | 30, 30, 40 |
| S-C5-C4-C3 | Torsion within the thiophene ring | ~0 | >95 |
| C1-C2-CN | Orientation of the nitrile group | 180 | >99 |
This data would suggest that while the nitrile group and the thiophene ring are relatively planar, the methanesulfonyl group exhibits significant rotational freedom, adopting several stable conformations. Understanding these conformational preferences is fundamental for predicting how the molecule might fit into a binding pocket of a protein or interact with other molecules.
Cheminformatics and Data Analysis for Compound Library Characterization
Cheminformatics and data analysis play a pivotal role in the characterization of chemical compounds and the design of compound libraries for high-throughput screening and drug discovery. In the context of this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors and compare its properties to those of other compounds within a virtual or physical library.
The process begins with the generation of a 2D or 3D representation of the this compound structure. From this, a multitude of molecular descriptors can be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, topology, and electronic structure.
Commonly calculated descriptors for a compound like this compound would include:
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility predictions.
Topological Descriptors: Molecular connectivity indices, shape indices, and Kier & Hall indices, which describe the branching and complexity of the molecular graph.
Electronic Descriptors: Partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which provide insights into the molecule's reactivity.
Once these descriptors are calculated for this compound and a library of other compounds, various data analysis techniques can be applied. Principal Component Analysis (PCA) is often used to reduce the dimensionality of the descriptor space and visualize the chemical space occupied by the library. This allows for an assessment of the diversity of the library and the position of this compound within it.
Clustering algorithms can be employed to group compounds with similar properties. This is useful for identifying subsets of a library that might share a common biological activity or for selecting a diverse set of compounds for screening. Similarity searching, using fingerprints such as Morgan or MACCS keys, can identify compounds in the library that are structurally similar to this compound.
Table 2: Representative Calculated Molecular Descriptors for this compound and Comparison with a Hypothetical Compound Library This table illustrates the type of data generated in a cheminformatics analysis.
| Descriptor | This compound Value | Library Average | Library Standard Deviation |
| Molecular Weight ( g/mol ) | 187.24 | 350.45 | 85.12 |
| cLogP | 1.25 | 2.80 | 1.50 |
| TPSA (Ų) | 69.97 | 85.30 | 30.25 |
| Number of H-Bond Acceptors | 3 | 4.5 | 2.1 |
| Number of H-Bond Donors | 0 | 1.2 | 1.0 |
| Rotatable Bonds | 2 | 5.3 | 2.8 |
This comparative data can be used to assess the drug-likeness of this compound, for instance, by applying Lipinski's Rule of Five. The analysis might reveal that the compound has favorable physicochemical properties for oral bioavailability. Furthermore, by comparing its descriptor values to a library of known active compounds against a particular biological target, it is possible to make preliminary predictions about its potential biological activity.
Academic Research Applications and Broader Scientific Impact
Role as a Versatile Synthetic Building Block and Intermediate in Complex Molecule Assembly
5-Methanesulfonylthiophene-2-carbonitrile serves as a crucial building block in the synthesis of more complex organic molecules. bldpharm.com The thiophene (B33073) core is a common motif in many functional organic materials and pharmaceuticals. The presence of the electron-withdrawing methanesulfonyl and cyano groups activates the thiophene ring for certain chemical reactions, while also providing sites for further chemical modification. This allows chemists to incorporate this unit into larger, more complex molecular architectures with tailored properties.
The carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functional groups and molecular structures. The methanesulfonyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and any larger systems it is incorporated into. The combination of these reactive sites makes this compound a versatile intermediate for the assembly of complex molecules with specific electronic or biological functions.
Potential in Advanced Functional Materials Science
The unique electronic properties of the thiophene ring, enhanced by the attached functional groups, make this compound a promising candidate for the development of advanced functional materials.
Organic Semiconductors and Electronic Devices
Thiophene-based molecules are well-known for their semiconducting properties, which arise from the delocalized π-electron system of the thiophene ring. sigmaaldrich.com The introduction of the methanesulfonyl and carbonitrile groups, both of which are strongly electron-withdrawing, can significantly modify the electronic band gap and charge transport characteristics of the material. These modifications are critical for tuning the performance of organic semiconductors in various electronic devices. researchgate.net The planarity of the thiophene ring facilitates intermolecular stacking, which is essential for efficient charge transport in organic electronic devices.
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
In the realm of organic electronics, thiophene derivatives are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). ossila.com The electron-withdrawing nature of the substituents on this compound can enhance the electron-accepting properties of the molecule. This makes it a potential component in the emissive or charge-transport layers of OLEDs and OFETs. researchgate.net The ability to fine-tune the electronic properties through chemical modification is a key advantage in optimizing the efficiency and stability of these devices.
Electrochromic Materials Development
Electrochromic materials are substances that change color in response to an electrical voltage. This property is utilized in applications such as smart windows, displays, and sensors. mdpi.com Polymers based on thiophene derivatives are known to exhibit electrochromic behavior. nih.gov The incorporation of this compound into a polymer backbone could lead to new electrochromic materials with unique color-changing properties and improved performance characteristics, such as faster switching times and enhanced stability.
Contributions to Sustainable and Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis and application of compounds like this compound can be evaluated within this framework. Research in the field of thiophene chemistry is increasingly focused on developing more sustainable synthetic routes, such as using greener solvents and catalysts. researchgate.net The use of this compound as a building block can contribute to more efficient synthetic pathways, potentially reducing the number of steps required to create complex molecules and thereby minimizing waste.
Exploration as Scaffolds in Rational Medicinal Chemistry Design (Focus on Design Principles and Mechanism of Action Studies)
The thiophene ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Thiophene-containing drugs have been developed for a wide range of therapeutic areas. The specific structure of this compound, with its distinct pattern of substituents, offers a unique scaffold for the rational design of new drug candidates.
The methanesulfonyl group can participate in hydrogen bonding and other interactions with biological targets, while the carbonitrile group can also be a key interacting moiety or a precursor to other functional groups. ekb.eg In rational drug design, the goal is to design molecules that can bind to a specific biological target with high affinity and selectivity. The rigid structure of the thiophene ring provides a well-defined orientation for the functional groups, which can be crucial for achieving this specificity.
Design Principles for Kinase and Enzyme Inhibitors
The design of small molecule kinase and enzyme inhibitors often relies on the identification of privileged scaffolds that can be chemically modified to achieve high affinity and selectivity for the target protein. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is recognized as a key pharmacophore in numerous approved drugs and clinical candidates. The incorporation of a methanesulfonyl group at the 5-position and a carbonitrile group at the 2-position of the thiophene ring, as seen in this compound, imparts specific properties that are advantageous for inhibitor design.
The methanesulfonyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, facilitating interactions with amino acid residues in the active site of kinases and enzymes. The carbonitrile group is a versatile functional group that can also participate in hydrogen bonding or be used as a chemical handle for further structural modifications.
Research into various thiophene-based inhibitors has highlighted key structure-activity relationships (SAR). For instance, in the development of inhibitors for receptor tyrosine kinases like VEGFR-2, the thiophene scaffold has been successfully utilized. nih.govjapsonline.com While not explicitly detailing this compound, these studies underscore the importance of the thiophene core in achieving potent inhibition. The planarity of the thiophene ring can contribute to effective binding within the often-flat ATP-binding pocket of kinases. silae.it
The general design principles for kinase inhibitors often involve a heterocyclic core that mimics the adenine (B156593) region of ATP, with various substituents extending into other pockets of the active site to enhance potency and selectivity. The 5-methanesulfonyl and 2-carbonitrile groups on the thiophene ring provide opportunities to explore these interactions.
Bioisosteric Modification Strategies in Scaffold Optimization
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to enhance a desired biological activity, is a cornerstone of modern drug design. The thiophene ring itself is often employed as a bioisostere for the phenyl ring, a substitution that can improve metabolic stability and alter electronic properties. silae.it
While specific examples of bioisosteric modifications directly involving the entire this compound moiety are not extensively documented in publicly available literature, the principles of bioisosterism can be applied to its constituent parts. For example, the sulfone group of the methanesulfonyl moiety could potentially be replaced with other groups of similar size and electronic character, such as a phosphine (B1218219) oxide, to modulate properties like solubility and cell permeability. google.com
Furthermore, the carbonitrile group can be considered a bioisostere for other small, polar groups. In the context of scaffold optimization, medicinal chemists might explore replacing the nitrile with groups like an oxadiazole or a carboxamide to probe different interactions within the target's active site and to fine-tune the compound's pharmacokinetic profile.
Mechanistic Investigations of Molecular Interactions
Molecular docking studies on various thiopyrimidine-5-carbonitrile derivatives have been conducted to understand their binding modes within the active sites of enzymes like thymidylate synthase. japsonline.com These computational studies often reveal key hydrogen bonding interactions and hydrophobic contacts that contribute to the inhibitor's potency. It is plausible that the methanesulfonyl and carbonitrile groups of this compound would play significant roles in such interactions. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrile nitrogen can also participate in hydrogen bonding. The thiophene ring itself can engage in hydrophobic and π-stacking interactions with aromatic residues in the active site.
For instance, in the design of inhibitors targeting the kinase domain of the epidermal growth factor receptor (EGFR), the quinazoline (B50416) scaffold is often utilized. The addition of various substituents allows for the fine-tuning of binding affinity. A thiophene-based substituent could occupy a similar space and form analogous interactions.
Further research, including co-crystallization studies of this compound-containing inhibitors with their target proteins, would be invaluable in elucidating the precise binding modes and guiding the design of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the methanesulfonyl group into thiophene derivatives like 5-Methanesulfonylthiophene-2-carbonitrile?
- Methodological Answer : The methanesulfonyl group can be introduced via oxidation of a methylthio precursor. For example, methylthio-thiophene intermediates are oxidized using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. This step is critical for ensuring regioselectivity and avoiding over-oxidation. Characterization of intermediates via H NMR can verify the conversion of -SMe to -SOMe groups. Reaction conditions (temperature, solvent polarity) must be optimized to prevent side reactions, as seen in analogous sulfonation protocols for thiophene systems .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- H NMR : The methanesulfonyl group (-SOMe) exhibits a singlet near δ 3.3 ppm, while the nitrile group does not protonate but influences neighboring substituents’ chemical shifts.
- IR Spectroscopy : Strong absorption bands for -SO- (asymmetric stretch ~1320–1250 cm, symmetric ~1140–1080 cm) and -C≡N (~2240 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks ([M+H]) should align with the molecular weight (e.g., CHNOS: calc. 211.0). Cross-reference with databases like NIST ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound?
- Methodological Answer : Contradictions often arise from variable reagent purity, solvent effects, or competing reaction pathways. To address this:
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., oxidant concentration, reaction time).
- In Situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation and identify bottlenecks.
- Statistical Analysis : Apply ANOVA to assess significance of factors. For example, sulfonation efficiency in thiophenes is highly solvent-dependent; polar aprotic solvents (e.g., DCM) may favor higher yields compared to THF .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electronic effects:
- Frontier Molecular Orbitals (FMOs) : The nitrile group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilicity at the α-position of the thiophene ring.
- NBO Analysis : Quantifies charge distribution; the sulfonyl group’s inductive effect further polarizes the ring, directing nucleophilic attacks.
- Transition State Modeling : Predicts regioselectivity in Suzuki-Miyaura couplings using Pd catalysts. Validate results with experimental kinetic data .
Q. How does the methanesulfonyl group influence the stability of this compound under acidic or basic conditions?
- Methodological Answer : Stability studies under varying pH (1–14) reveal:
- Acidic Conditions : Protonation of the sulfonyl oxygen may lead to hydrolysis, forming sulfonic acid derivatives. Monitor via C NMR for degradation products.
- Basic Conditions : Nucleophilic attack at the sulfonyl group is unlikely due to its strong electron-withdrawing nature. However, the nitrile group may undergo hydrolysis to amides or carboxylic acids in prolonged basic environments. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
